

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

CAS number

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Compound of Interest

Compound Name: 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

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An In-Depth Technical Guide to **6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline** CAS Number: 91720-32-0

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Abstract

This technical guide provides a comprehensive examination of **6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline**, a halogenated derivative of the well-established antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). While its parent compound is a cornerstone antioxidant in the rubber industry, the introduction of a bromine atom at the 6-position significantly alters its electronic properties, making it a molecule of high interest for researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, a robust synthesis protocol grounded in the Doebner-von Miller reaction, analytical characterization techniques, and a critical evaluation of its potential applications as a scaffold for novel therapeutics. Safety protocols and handling guidelines are also provided to ensure its responsible use in a research environment.

Chemical Identity and Physicochemical Properties

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic aromatic amine. The core structure consists of a bicyclic dihydroquinoline system, featuring a gem-dimethyl group at the 2-position and a methyl group at the 4-position of the partially saturated heterocyclic ring. The

strategic placement of a bromine atom on the aromatic ring at the 6-position is key to its functionality, often serving as a handle for further chemical modification or enhancing binding affinity to biological targets through halogen bonding.

Table 1: Core Chemical Identifiers

Identifier	Value
CAS Number	91720-32-0
IUPAC Name	6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Molecular Formula	C ₁₂ H ₁₄ BrN ^[1]
Molecular Weight	252.15 g/mol
Canonical SMILES	CC1=CC(NC2=C1C=C(C=C2)Br)(C)C ^[1]

| InChI Key | GQPOSFWEURXXNF-UHFFFAOYSA-N^[1] |

Table 2: Predicted Physicochemical Properties

Property	Value	Source
Monoisotopic Mass	251.03096 Da	PubChem ^[1]
XLogP3 (Predicted)	3.5	PubChem ^[1]
Flash Point	2 °C	International Laboratory USA
Appearance	Solid (inferred from parent compound)	

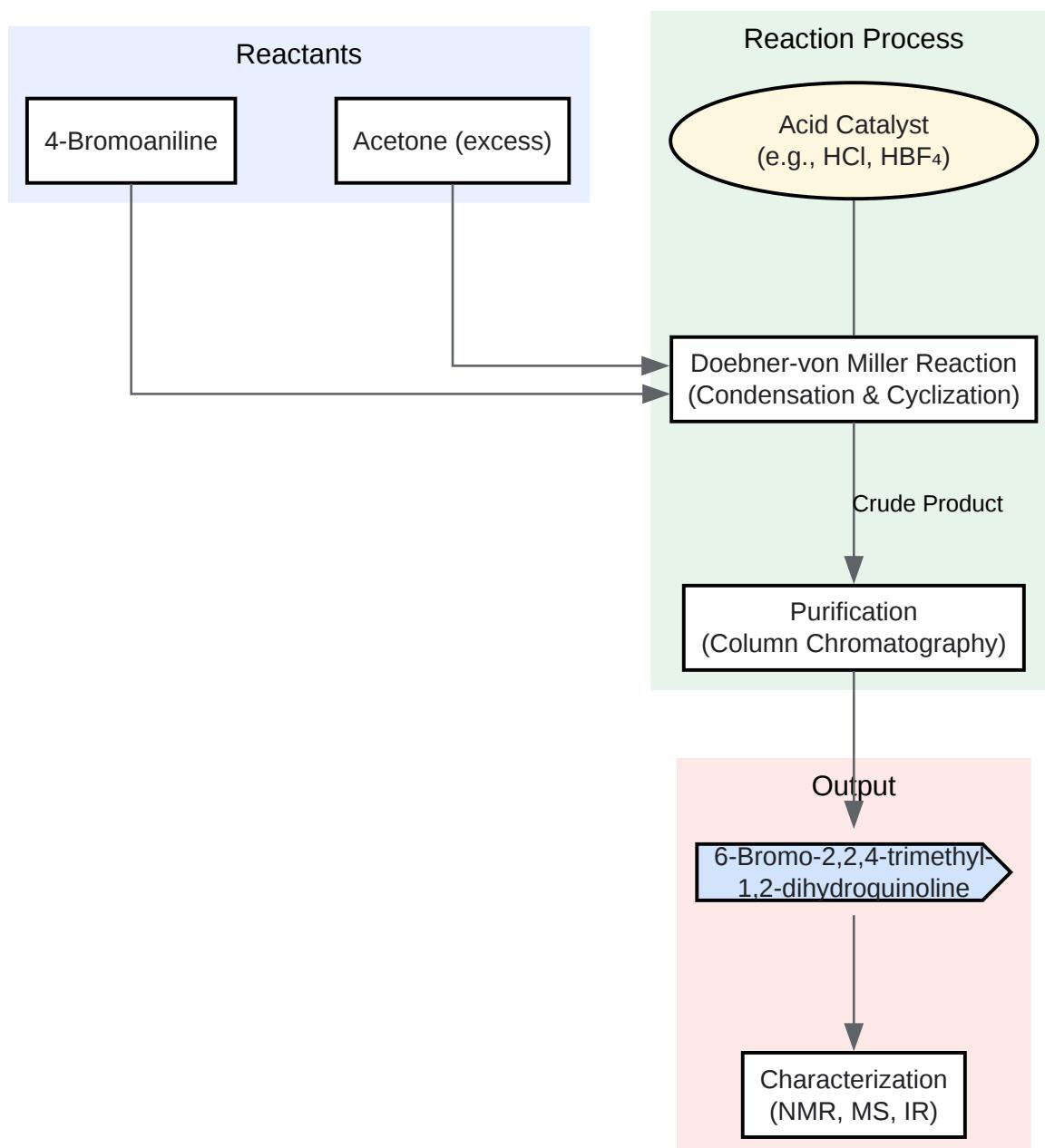
| Solubility | Insoluble in water; soluble in organic solvents like acetone, THF, dichloromethane. | Inferred from TMQ^[2] |

Synthesis and Reaction Mechanism

The most direct and industrially relevant synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is the Doebner-von Miller reaction, a variation of the Skraup synthesis.^{[3][4]} This

acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β -unsaturated carbonyl compound, which is typically formed in situ from ketones or aldehydes. For the synthesis of the title compound, 4-bromoaniline is reacted with acetone.

The causality behind this choice is rooted in efficiency; acetone serves as the source for both the α,β -unsaturated ketone (mesityl oxide) and the enamine intermediate. The acid catalyst (e.g., HCl, HBF_4) is crucial as it protonates the carbonyl oxygen, activating it for nucleophilic attack and facilitating the necessary dehydration and cyclization steps.



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Caption: Workflow for the synthesis of **6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline**.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating purification and characterization steps to confirm the identity and purity of the final product.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoaniline (1.0 eq) and acetone (10-15 eq). The large excess of acetone serves as both reactant and solvent.
- **Catalysis:** Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) to the stirring mixture. The mixture will become warm.
- **Reaction:** Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
- **Workup:** After cooling to room temperature, neutralize the reaction mixture by the slow addition of an aqueous sodium bicarbonate or sodium hydroxide solution until the pH is ~8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
- **Purification (Validation Step 1):** Purify the crude residue using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure product from unreacted starting materials and polymeric byproducts.
- **Characterization (Validation Step 2):** Confirm the structure and purity of the isolated product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Analytical Characterization

To ensure the synthesized compound is the correct molecule and of high purity, a suite of spectroscopic methods is essential.

Table 3: Key Analytical Data for Structural Confirmation

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the bromo-substituted ring showing characteristic splitting patterns.- A singlet for the N-H proton (may be broad).- A vinylic proton signal near the methyl group at C4.- A singlet integrating to 6 protons for the gem-dimethyl group at C2.- A singlet integrating to 3 protons for the methyl group at C4.
¹³ C NMR	<ul style="list-style-type: none">- Distinct signals for the 12 carbon atoms.- Quaternary carbon signals for C2 and the carbon attached to the gem-dimethyl groups.- A signal for the carbon atom bonded to bromine (C6) at a characteristic chemical shift.- Signals corresponding to the aromatic and vinyl carbons.
Mass Spec (EI/ESI)	<ul style="list-style-type: none">- A molecular ion peak (M^+) and/or protonated molecule ($[M+H]^+$) showing a characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2).^[1]

| Infrared (IR) | - An N-H stretching band around $3300\text{-}3400\text{ cm}^{-1}$. - C-H stretching bands (aromatic and aliphatic) just below and above 3000 cm^{-1} . - C=C stretching bands in the $1500\text{-}1600\text{ cm}^{-1}$ region. |

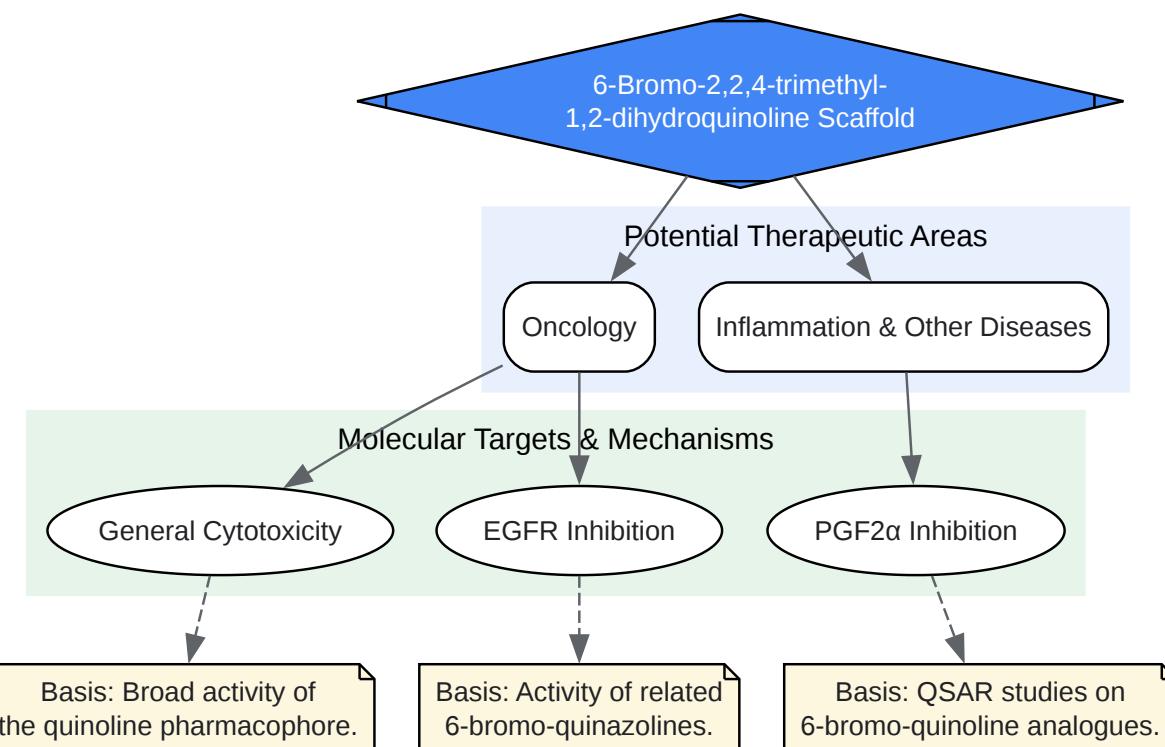
Applications in Research and Drug Development

The true value of **6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline** for the target audience lies in its potential as a versatile scaffold in medicinal chemistry. The quinoline and quinazoline

cores are privileged structures in drug discovery, with approved drugs like Gefitinib and Erlotinib targeting key proteins in oncology.^[5] The introduction of a bromine atom at the 6-position is a common strategy to enhance biological activity.^[6]

Potential Therapeutic Targets:

- EGFR Inhibition: Studies on structurally related 6-bromo-quinazoline derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.^{[5][6][7]} The 6-bromo-dihydroquinoline scaffold could serve as a bioisostere or a novel core for developing new EGFR inhibitors.
- Antiproliferative Agents: Beyond EGFR, various quinoline derivatives have shown broad cytotoxic activity against cancer cell lines like MCF-7 (breast) and SW480 (colon).^{[5][7]} This compound is an ideal starting point for library synthesis to screen for new anticancer agents.
- Prostaglandin F2 α Inhibition: Recent computational studies have highlighted 6-bromo-quinoline analogues as potential inhibitors of prostaglandin F2 α , a target associated with preterm labor.^[8] This suggests a potential, unexplored therapeutic avenue for this scaffold.



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Caption: Potential applications of the core scaffold in drug discovery.

Safety, Handling, and Toxicology

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related bromo-quinoline and dihydroquinoline compounds can be used to establish a robust safety profile.^{[9][10][11]} The primary hazards are associated with acute toxicity and irritation.

Table 4: Hazard Identification and Safety Protocols

Category	Guideline
GHS Pictograms	GHS07 (Exclamation Mark), GHS09 (Environmental Hazard) - Inferred from parent compound TMQ[12]
Hazard Statements	Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][13][14]
Personal Protective Equipment (PPE)	- Eye/Face: Chemical safety goggles or face shield (EN166 compliant). - Skin: Chemical-resistant gloves (e.g., nitrile) and a lab coat. - Respiratory: Use only in a well-ventilated area or with a fume hood. If dust/aerosols are generated, use a NIOSH/MSHA approved respirator.[10][15]
First Aid Measures	- Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[9][10] - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. [9][10] - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10][16] - Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[9][15]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[9][16]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10][16]

| Incompatibilities | Strong oxidizing agents. May react exothermically with acids.[2][9] |

Conclusion and Future Outlook

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline represents a compelling molecular scaffold that bridges the gap between industrial chemistry and modern drug discovery. Its straightforward synthesis from readily available starting materials makes it an accessible platform for extensive derivatization. While its parent compound's legacy is in materials science, the future of this bromo-derivative lies squarely in the realm of biomedical research. Future work should focus on synthesizing a library of analogues, exploring substitutions on the nitrogen atom and further functionalization of the aromatic ring, followed by systematic screening against panels of kinases and other enzymes implicated in human disease.

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